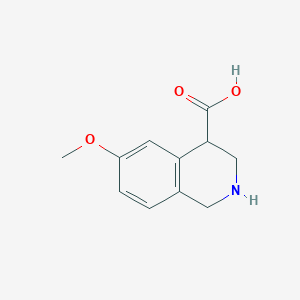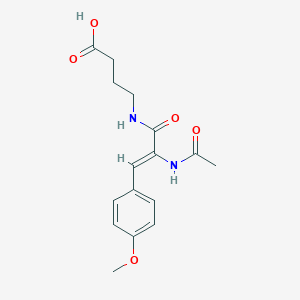![molecular formula C11H14N4O3 B060324 N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide CAS No. 175204-20-3](/img/structure/B60324.png)
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide, commonly known as NAAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAAA is a member of the amidase signature family of enzymes and is involved in the hydrolysis of bioactive lipids. In
Wirkmechanismus
The mechanism of action of NAAA involves the hydrolysis of bioactive lipids, including anandamide and PEA. NAAA cleaves the amide bond in these lipids, resulting in the release of their respective carboxylic acids and amines. This process is thought to regulate the levels of these bioactive lipids in the body, which can have significant effects on pain, inflammation, and immune responses.
Biochemische Und Physiologische Effekte
NAAA has been shown to play a role in regulating pain, inflammation, and immune responses through the hydrolysis of bioactive lipids. Studies have shown that inhibition of NAAA activity can increase levels of anandamide and PEA, resulting in reduced pain and inflammation. NAAA has also been implicated in the regulation of food intake and energy metabolism, making it a potential target for the treatment of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying NAAA in the laboratory is that it is a well-characterized enzyme with a known mechanism of action. This makes it easier to design experiments to study its function and potential therapeutic applications. However, one limitation of studying NAAA is that its activity can be affected by a variety of factors, including pH and temperature. This can make it difficult to accurately measure its activity and interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of NAAA. One area of research is the development of NAAA inhibitors as potential therapeutics for pain, inflammation, and immune disorders. Another area of research is the study of the role of NAAA in regulating food intake and energy metabolism, with the goal of developing treatments for obesity and metabolic disorders. Additionally, there is a need for further research into the regulation of NAAA activity and its potential interactions with other enzymes and signaling pathways in the body.
Conclusion:
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide, or NAAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAAA is involved in the hydrolysis of bioactive lipids and has been shown to play a role in regulating pain, inflammation, and immune responses. While there are advantages and limitations to studying NAAA in the laboratory, there are several future directions for research into its potential therapeutic applications.
Synthesemethoden
NAAA can be synthesized using a variety of methods, including the reaction of 4-(hydrazinecarbonyl)phenylacetic acid with acetic anhydride in the presence of a catalyst. Other methods include the reaction of 4-(hydrazinecarbonyl)phenylacetic acid with acetyl chloride or acetic acid in the presence of a base. The synthesis of NAAA is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
NAAA has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that NAAA is involved in the hydrolysis of bioactive lipids, including the endocannabinoid anandamide and the anti-inflammatory lipid palmitoylethanolamide (PEA). NAAA has been shown to play a role in regulating pain, inflammation, and immune responses, making it a promising target for therapeutic intervention.
Eigenschaften
CAS-Nummer |
175204-20-3 |
|---|---|
Produktname |
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide |
Molekularformel |
C11H14N4O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C11H14N4O3/c1-6(16)13-9-4-3-8(11(18)15-12)5-10(9)14-7(2)17/h3-5H,12H2,1-2H3,(H,13,16)(H,14,17)(H,15,18) |
InChI-Schlüssel |
ZCUTUMFLWZFYRM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)NN)NC(=O)C |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)NN)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)


